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molecular formula C7H16BrNO B8474999 1-(Methoxymethyl)-1-methylpyrrolidin-1-ium bromide CAS No. 833446-37-0

1-(Methoxymethyl)-1-methylpyrrolidin-1-ium bromide

Cat. No. B8474999
M. Wt: 210.11 g/mol
InChI Key: NILSKEFCHQUOCY-UHFFFAOYSA-M
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Patent
US08366956B2

Procedure details

A 17.0 g quantity of N-methylpyrrolidine was dissolved in 160 g of dehydrated acetone (up to 0.1% in water content), followed by nitrogen replacement. To the solution was added dropwise 24.6 g of bromomethyl methyl ether (reagent, product of Tokyo Kasei Co., Ltd.) at 5° C. over a period of 1.5 hours. The mixture was stirred at 5 to not higher than 15° C. for 4 hours to terminate the reaction. The reaction mixture was filtered, and the resulting solids were washed with 160 g of acetone, and dried in a vacuum, affording 30.9 g of the desired product (white solid).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][CH2:3]1.[CH3:7][O:8][CH2:9][Br:10]>CC(C)=O.O>[Br-:10].[CH3:7][O:8][CH2:9][N+:2]1([CH3:1])[CH2:6][CH2:5][CH2:4][CH2:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
160 g
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
COCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5 to not higher than 15° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the resulting solids were washed with 160 g of acetone
CUSTOM
Type
CUSTOM
Details
dried in a vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[Br-].COC[N+]1(CCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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